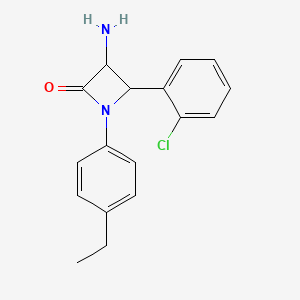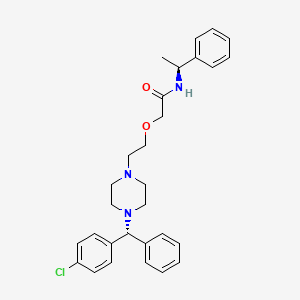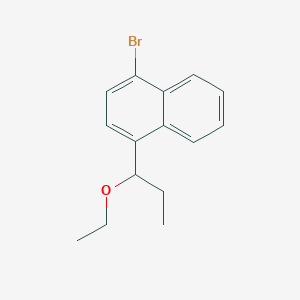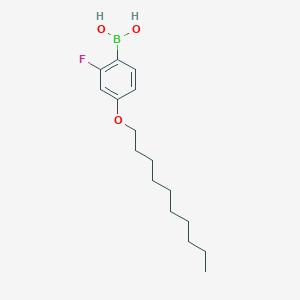
Diethynylbis(4-methoxyphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethynylbis(4-methoxyphenyl)silane is an organosilicon compound with the molecular formula C18H16O2Si It is characterized by the presence of two ethynyl groups attached to a silicon atom, which is further bonded to two 4-methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethynylbis(4-methoxyphenyl)silane can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with dichlorodiethynylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The process may include steps such as distillation and recrystallization to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethynylbis(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the methoxy groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can lead to the formation of diketones, while reduction can yield silanes with hydrogen or alkyl groups.
Aplicaciones Científicas De Investigación
Diethynylbis(4-methoxyphenyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of advanced materials, such as high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Diethynylbis(4-methoxyphenyl)silane involves its ability to form strong covalent bonds with other molecules. The ethynyl groups can participate in cycloaddition reactions, while the methoxy groups can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-methoxyphenyl)methylsilane
- Bis(4-methoxyphenyl)dimethylsilane
- Bis(4-methoxyphenyl)phenylsilane
Uniqueness
Diethynylbis(4-methoxyphenyl)silane is unique due to the presence of ethynyl groups, which provide additional reactivity compared to similar compounds
Propiedades
Fórmula molecular |
C18H16O2Si |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
diethynyl-bis(4-methoxyphenyl)silane |
InChI |
InChI=1S/C18H16O2Si/c1-5-21(6-2,17-11-7-15(19-3)8-12-17)18-13-9-16(20-4)10-14-18/h1-2,7-14H,3-4H3 |
Clave InChI |
IYMITJRYKZVKJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Si](C#C)(C#C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)

![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)

![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)



![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

